1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant applications in medicinal chemistry, agrochemicals, and materials science due to its unique structural properties .
Preparation Methods
The synthesis of 1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine involves several methodologies. One common approach is the cyclocondensation reaction, where starting materials such as 2-aminopyridine and α-bromo ketones undergo cyclization under specific conditions . Another method involves oxidative cyclization, where the imidazo[1,5-a]pyridine core is formed through the oxidation of precursor compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom, leading to different reactivity and applications.
Imidazo[1,2-a]pyridine: A broader class with various substitutions, showing diverse biological activities and uses in different fields.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-7-6-2-1-5(8(10)11)3-13(6)4-12-7/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCYSABHIQEADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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